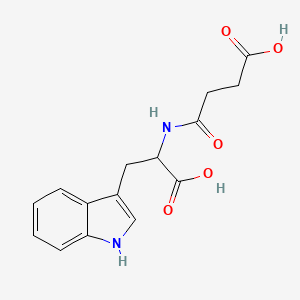
N-(3-carboxypropanoyl)tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid is a complex organic compound that features an indole moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid typically involves the construction of the indole ring followed by functional group modifications One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use catalysts and specific reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can modify the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-quinones, while reduction can yield indole-alcohols.
Scientific Research Applications
4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various enzymes and receptors, influencing biological processes. For example, it can inhibit certain enzymes by forming stable complexes, thereby modulating metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anti-cancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its combination of an indole ring with carboxylic acid and amino groups makes it versatile for various applications in scientific research.
Properties
Molecular Formula |
C15H16N2O5 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
4-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H16N2O5/c18-13(5-6-14(19)20)17-12(15(21)22)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
SIZZGLHHFQZDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


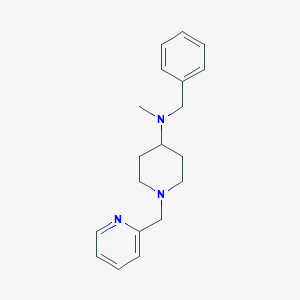
![1-(2-Methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B14920515.png)
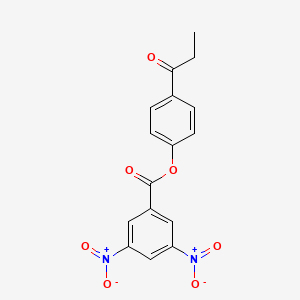
![1-(Biphenyl-4-YL)-2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-YL]ethanone](/img/structure/B14920518.png)
![2-{3-[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14920519.png)
![1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B14920527.png)
![12-(4-bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B14920541.png)
![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B14920548.png)
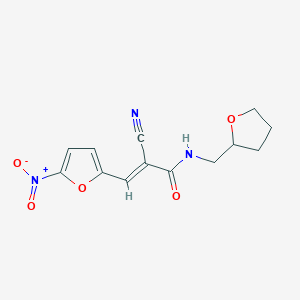
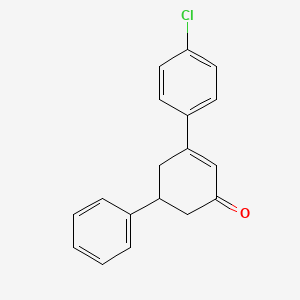
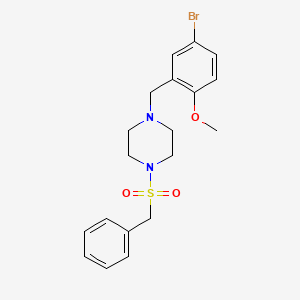

![4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-N-(2-methylphenyl)-3-nitrobenzamide](/img/structure/B14920576.png)
![1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}azepane](/img/structure/B14920580.png)
